molecular formula C11H12ClN3OS2 B1404935 N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide hydrochloride CAS No. 1421457-85-3

N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide hydrochloride

Cat. No. B1404935
M. Wt: 301.8 g/mol
InChI Key: YPMZZZVGMOQNRP-UHFFFAOYSA-N
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Description

N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C11H12ClN3OS2 and its molecular weight is 301.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide hydrochloride and its derivatives have been synthesized and studied for their antimicrobial activities. Certain synthesized compounds exhibited significant antimicrobial properties, indicating potential applications in combating microbial infections (Gein et al., 2015).

Heterocyclic Synthesis

  • The compound has been involved in the synthesis of various heterocyclic structures. This includes the generation of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity with nitrogen nucleophiles to yield derivatives such as pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, expanding the scope of chemical compounds for further pharmacological or material science applications (Mohareb et al., 2004).

Thienopyrimidine Synthesis

  • The compound has been used in novel transformations of amino and carbonyl/nitrile groups for the synthesis of thienopyrimidines. This research provides valuable insights into the synthetic pathways and potential applications of thienopyrimidines in various fields, including pharmaceuticals and materials science (Pokhodylo et al., 2010).

Anticancer Activity

  • Derivatives of N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide hydrochloride have been synthesized and characterized, with studies indicating potential anticancer activities. This suggests possible applications in developing new therapeutic agents for treating various types of cancer (Rao et al., 2018).

Molecular Docking Studies

  • The compound has been involved in molecular docking studies, indicating its potential use in the rational design of drugs and understanding of molecular interactions at the atomic level. This could be pivotal in the drug development process for various diseases (Talupur et al., 2021).

HIV-integrase Inhibition

  • Certain derivatives of the compound have demonstrated significant inhibition of HIV integrase, an enzyme critical for the replication of the HIV virus, indicating potential therapeutic applications in the treatment of HIV/AIDS (Boros et al., 2006).

properties

IUPAC Name

N-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS2.ClH/c15-10(7-2-4-16-6-7)14-11-13-8-1-3-12-5-9(8)17-11;/h2,4,6,12H,1,3,5H2,(H,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMZZZVGMOQNRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(S2)NC(=O)C3=CSC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide hydrochloride
Reactant of Route 2
N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide hydrochloride
Reactant of Route 4
N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide hydrochloride
Reactant of Route 5
N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide hydrochloride
Reactant of Route 6
N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide hydrochloride

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